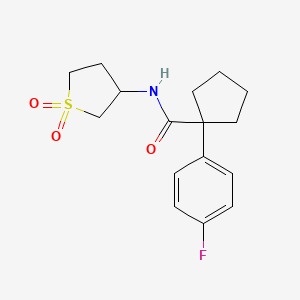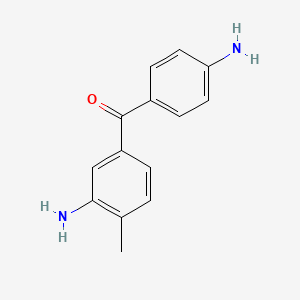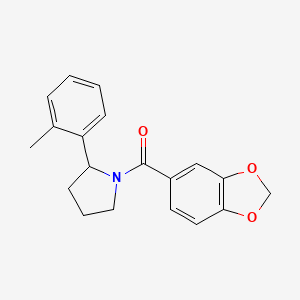
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-2-furoylvalinamide, also known as DBV, is a novel drug compound that has been developed for its potential applications in scientific research. This compound is a type of protease inhibitor that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide involves its ability to bind to the active site of proteases, inhibiting their activity. This binding is mediated by the benzodioxin ring of N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide, which interacts with key amino acid residues in the active site of the protease. This interaction disrupts the normal function of the protease, leading to a decrease in its activity.
Biochemical and Physiological Effects:
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit proteases, N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide has been shown to modulate the activity of several other enzymes and signaling pathways. It has also been shown to have anti-inflammatory effects, which may be mediated by its ability to inhibit the activity of certain proteases involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide in lab experiments is its specificity for proteases. Unlike other protease inhibitors, N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide has been shown to have minimal off-target effects, making it a valuable tool for studying the function of specific proteases. However, one limitation of using N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide is its relatively high cost compared to other protease inhibitors.
Orientations Futures
There are several future directions for research on N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide. One area of interest is in the development of new drugs based on the structure of N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide. By modifying the chemical structure of N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide, it may be possible to develop more potent and selective protease inhibitors for use in the treatment of various diseases.
Another area of interest is in the study of the physiological effects of N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide. While much is known about its biochemical effects, less is known about how N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide affects whole organisms. By studying the effects of N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide in animal models, it may be possible to gain a better understanding of its potential as a therapeutic agent.
Conclusion:
In conclusion, N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide is a novel drug compound that has potential applications in a variety of scientific research areas. Its ability to inhibit proteases and modulate enzyme activity and signaling pathways makes it a valuable tool for studying the function of these molecules. While there are limitations to its use, N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide represents a promising candidate for the development of new drugs and the study of biological processes.
Méthodes De Synthèse
The synthesis of N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide involves a series of chemical reactions that start with the condensation of 2-furoic acid with L-valine to form N-2-furoyl-L-valine. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to form the final product, N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide. The synthesis of N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide has been optimized to produce high yields of pure product, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide has been shown to have potential applications in a variety of scientific research areas. One of the main areas of interest is in the study of proteases, which are enzymes that play a key role in many biological processes. N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide has been shown to inhibit the activity of several different types of proteases, making it a valuable tool for studying their function and regulation.
In addition to its applications in protease research, N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide has also been investigated for its potential as a therapeutic agent. Studies have shown that N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide has anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11(2)16(20-17(21)14-4-3-7-23-14)18(22)19-12-5-6-13-15(10-12)25-9-8-24-13/h3-7,10-11,16H,8-9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGLQZCGRSYNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-{1-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-2-methylpropyl}-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)-1-propanol](/img/structure/B6123434.png)
![N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123439.png)
![pyrrolidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6123446.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6123455.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide](/img/structure/B6123477.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6123484.png)
![ethyl 3,5-dimethyl-4-({[1-(3-phenylpropyl)-3-piperidinyl]amino}carbonyl)-1H-pyrrole-2-carboxylate](/img/structure/B6123487.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B6123508.png)
![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6123517.png)
![methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B6123519.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)

